molecular formula C8H14ClF2N B2361880 4,4-difluoro-octahydro-1H-isoindole hydrochloride CAS No. 2411288-36-1

4,4-difluoro-octahydro-1H-isoindole hydrochloride

Cat. No.: B2361880
CAS No.: 2411288-36-1
M. Wt: 197.65
InChI Key: QMVPTWXGZCVQFG-UHFFFAOYSA-N
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Description

4,4-difluoro-octahydro-1H-isoindole hydrochloride is a versatile chemical compound used in various scientific research fields. It exhibits intriguing properties that make it valuable in drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-octahydro-1H-isoindole hydrochloride typically involves the fluorination of an isoindole precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of difluoroisoindole derivatives.

    Reduction: Formation of partially or fully reduced isoindole compounds.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

4,4-difluoro-octahydro-1H-isoindole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene: A fluorescent dye used in imaging and sensing applications.

    2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8-4-(2-propinyloxy): Another difluoroboradiazaindacene derivative used in organic electronics.

Uniqueness

4,4-difluoro-octahydro-1H-isoindole hydrochloride is unique due to its specific fluorination pattern and the presence of the isoindole core. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

7,7-difluoro-1,2,3,3a,4,5,6,7a-octahydroisoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-2-6-4-11-5-7(6)8;/h6-7,11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUVBVKSNQTUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(C1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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